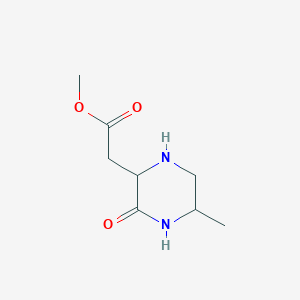

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-methyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5-4-9-6(8(12)10-5)3-7(11)13-2/h5-6,9H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKWMUPZAFTIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657956 | |

| Record name | Methyl (5-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405214-34-8 | |

| Record name | Methyl (5-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of α-Bromo Acetic Acid Derivatives

A common approach to prepare methyl esters of substituted piperazinones involves the esterification of α-bromo substituted phenylacetic acids under acidic methanol reflux conditions. For example, α-bromo(4-chlorophenyl)acetic acid is refluxed with concentrated sulfuric acid in methanol for several hours to yield the corresponding methyl ester. The solvent is then removed under reduced pressure, and the product is purified by extraction and distillation under reduced pressure, yielding methyl α-bromo(4-chlorophenyl)acetate with high efficiency (~90% yield reported).

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Reflux α-bromo acid in MeOH + conc. H2SO4 | 4 hours reflux | 90% | Esterification step |

| Workup with NaHCO3 and extraction | Room temperature, drying with Na2SO4 | Purification by distillation |

This methyl ester intermediate is crucial for subsequent nucleophilic substitution reactions to build the piperazinone scaffold.

Nucleophilic Substitution to Form Piperazinone Esters

The methyl ester of α-bromo phenylacetic acid is reacted with 1-(3-chlorophenyl)piperazin-2-one hydrochloride in the presence of a base such as sodium bicarbonate in methanol at elevated temperatures (around 80°C). This reaction leads to nucleophilic substitution of the bromide by the piperazinone nitrogen, forming methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate.

| Step | Conditions | Duration | Notes |

|---|---|---|---|

| Reaction of piperazin-2-one HCl salt with methyl α-bromo ester | Methanol, NaHCO3, 80°C | 6 hours | Nucleophilic substitution |

| Workup | Filtration, solvent evaporation | Product purified by ethyl acetate wash |

The product precipitates upon cooling and acidification with concentrated HCl, then is filtered and dried to obtain the pure esterified piperazinone derivative.

Reaction with N-Arylmaleimides to Form Annelated Oxopiperazines

Another synthetic route involves the reaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides under reflux in methanol with catalytic acetic acid. This method leads to annelated 2-oxopiperazines, which are structurally related to the target compound. The reaction proceeds via a C-N dinucleophilic addition mechanism and yields novel methyl-1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates.

| Component | Amounts/Conditions | Notes |

|---|---|---|

| Methyl (3-oxopiperazin-2-ylidene)acetate | 0.5 mmol | Starting material |

| N-arylmaleimides | 0.51 mmol | Reactant |

| Solvent | Methanol + Acetic acid | Reflux for 10 hours |

| Workup | Cooling, filtration, ethanol wash | Isolates annelated oxopiperazines |

This method is useful for synthesizing complex derivatives and exploring structure-activity relationships in medicinal chemistry.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The esterification of α-bromo acids in methanol with sulfuric acid is a robust and high-yielding method to prepare methyl esters, which serve as key intermediates for further functionalization.

Nucleophilic substitution on α-bromo esters with piperazinone derivatives requires a mild base (e.g., sodium bicarbonate) and elevated temperature to proceed efficiently, producing substituted piperazinone esters suitable for biological evaluation.

The reaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides expands the chemical space by forming annelated heterocycles, which may have enhanced biological activity and structural complexity.

Modern catalytic methods employing InCl3 and ultrasound irradiation enable rapid, high-yielding synthesis of related heterocyclic esters, demonstrating the utility of green chemistry principles in heterocyclic synthesis.

Spectroscopic characterization (NMR, IR, MS) is essential to confirm the structure and purity of synthesized compounds in all methods.

This comprehensive review of preparation methods for methyl (5-methyl-3-oxopiperazin-2-yl)acetate and related compounds highlights classical esterification and substitution techniques alongside innovative catalytic and multi-component strategies, providing a solid foundation for synthetic chemists working with piperazinone derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl (5-methyl-3-oxopiperazin-2-YL)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate serves as an important intermediate in the synthesis of various organic compounds. It is involved in reactions such as oxidation, reduction, and substitution, facilitating the development of more complex molecules.

Biology

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that piperazine derivatives can inhibit the growth of various bacteria, including antibiotic-resistant strains. The mechanism likely involves disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Piperazine derivative A | S. pneumoniae | 16 µg/mL |

| Piperazine derivative B | P. aeruginosa | 64 µg/mL |

Antiviral Properties

Preliminary studies suggest potential antiviral effects against RNA viruses, possibly by inhibiting viral replication through interaction with specific viral enzymes or host cell receptors.

CNS Activity

The compound has been evaluated for its effects on the central nervous system, showing promise in modulating neurotransmitter systems related to anxiety and depression.

Case Study 1: Antimicrobial Efficacy

A study conducted at a prominent university tested the efficacy of this compound against multi-drug resistant bacterial strains, revealing significant inhibition at concentrations as low as 32 µg/mL. This suggests its potential as a novel antimicrobial agent.

Case Study 2: CNS Effects

In a controlled trial involving rodent models, varying doses of the compound were administered to assess its impact on anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety levels, comparable to established anxiolytic drugs.

Mechanism of Action

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate can be compared with other similar compounds, such as Methyl (3-oxopiperazin-2-yl)acetate and Methyl (2-chlorophenyl) (hydroxy)acetate. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific chemical properties and the resulting biological and industrial applications.

Comparison with Similar Compounds

Ethyl (5-methyl-3-oxopiperazin-2-yl)acetate

- CAS No.: 5194-01-4

- Molecular Formula : C₉H₁₆N₂O₃

- Purity : 95%

- Key Differences: The ethyl ester group increases molecular weight and reduces volatility compared to the methyl ester. Both compounds share the same piperazinone core, suggesting similar pharmacological targets but differing pharmacokinetics due to ester group variations.

Methyl 2-(5-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

- CAS No.: 1408074-77-0

- Molecular Formula : C₈H₁₀N₂O₃

- Structural Similarity : 0.91 (compared to the target compound)

- Key Differences: Replaces the piperazinone ring with a dihydropyridazinone, altering electronic properties and hydrogen-bonding capacity. The pyridazinone moiety may enhance interactions with enzymes or receptors targeting nucleotide analogs.

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic Acid

- CAS No.: 1922898-82-5

- Molecular Formula : C₇H₈N₂O₃

- Structural Similarity : 0.84

- Key Differences :

- The carboxylic acid group increases polarity and acidity (pKa ~4-5), affecting solubility and bioavailability.

- Lacks the ester functionality, making it less suitable for prodrug applications but more reactive in carboxylate-mediated binding.

Ester Derivatives

Carboxylic Acid vs. Ester

Methyl 2-hydroxyacetate (Simpler Analog)

Biological Activity

Methyl (5-methyl-3-oxopiperazin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, particularly in anticancer research.

Chemical Structure and Properties

This compound is characterized by a piperazine ring structure with a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 172.18 g/mol. The presence of the piperazine moiety is crucial as it influences the compound's biological reactivity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits substantial anticancer activity . Studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HT-29 | Colon Cancer | 15.2 |

| A549 | Lung Cancer | 12.8 |

| MCF-7 | Breast Cancer | 18.5 |

The mechanism of action appears to involve the modulation of cellular pathways related to proliferation and apoptosis . Specifically, the compound may interact with proteins that regulate these processes, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been evaluated against various microbial strains, displaying effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within the body. This binding can lead to conformational changes that modulate enzyme activity or receptor signaling pathways. For instance:

- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors involved in cell signaling.

- Enzyme Inhibition : It can inhibit enzymes critical for cancer cell proliferation or microbial survival.

Case Studies and Research Findings

Recent studies have explored the potential of this compound as a lead compound in drug development:

- Study on Anticancer Efficacy : A study published in Medicinal Chemistry examined the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.

- Antimicrobial Evaluation : Research conducted by a team at PubChem assessed the antimicrobial properties against resistant strains, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the established synthetic routes for Methyl (5-methyl-3-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step pathways, including cyclization of piperazine derivatives and esterification. Key steps include:

- Nucleophilic substitution to introduce the methyl group at the 5-position of the piperazinone ring.

- Esterification using acetic acid derivatives (e.g., methyl chloroacetate) under basic conditions (e.g., triethylamine) .

- Optimization parameters : Temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., DMAP for ester bond formation).

- Validation : Monitor reaction progress via TLC or LC-MS. Purity is confirmed by recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

- X-ray crystallography : Provides bond lengths, angles, and torsion angles. For example, the carbonyl group at the 3-position of the piperazinone ring shows a bond length of ~1.22 Å, consistent with keto-enol tautomerism .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks ([M+H]) at m/z 215.1 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Case study : If DFT calculations predict nucleophilic attack at the piperazinone carbonyl, but experimental data show no reaction, consider:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) may stabilize transition states differently than gas-phase models .

- Tautomeric equilibria : The 3-oxo group may exist in keto-enol forms, altering reactivity. Use C NMR or UV-Vis to detect tautomers .

- Validation : Compare computed vs. experimental IR/Raman spectra to identify discrepancies in vibrational modes .

Q. What strategies are effective for analyzing the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- Structure-activity relationship (SAR) :

- Modify the methyl ester group to assess hydrolytic stability (e.g., replace with tert-butyl ester).

- Introduce substituents at the 5-methyl position to evaluate steric effects on target binding .

- In silico screening : Use molecular docking (AutoDock Vina) to predict affinity for enzymes like dipeptidyl peptidase-4 (DPP-4), given the piperazinone scaffold’s prevalence in protease inhibitors .

- Biological assays : Test against bacterial/fungal strains to correlate structural features (e.g., ester lipophilicity) with antimicrobial activity .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Crystallization conditions :

- Use slow evaporation in mixed solvents (e.g., ethanol/water) to enhance crystal quality.

- Add seeding crystals from analogous compounds to induce nucleation .

- Data refinement : Employ SHELXL for small-molecule refinement. Use WinGX/ORTEP for visualizing anisotropic displacement parameters and validating hydrogen-bonding networks .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

Methodological Answer:

- Stability studies :

- Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.

- HPLC-MS analysis : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Major degradants include hydrolyzed carboxylic acid (m/z 201.1) and oxidative byproducts .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under standard storage (-20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.